L-Bame
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Overview
Description
L-Bame, also known as N-benzoyl-L-arginine methyl ester hydrochloride, is a derivative of the amino acid L-arginine. It is commonly used in biochemical research and has applications in various fields including chemistry, biology, and medicine. The compound has a molecular formula of C15H22N4O6 and a molecular weight of 354.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Bame can be synthesized through the esterification of N-benzoyl-L-arginine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:
- Dissolving N-benzoyl-L-arginine in methanol.
- Adding hydrochloric acid to the solution.
- Heating the mixture under reflux conditions for several hours.
- Cooling the reaction mixture and precipitating the product by adding a non-solvent such as diethyl ether.
- Filtering and drying the precipitate to obtain this compound hydrochloride .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process may include additional purification steps such as recrystallization to ensure high purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
L-Bame undergoes various chemical reactions including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form N-benzoyl-L-arginine and methanol.
Substitution: this compound can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles such as amines or alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: N-benzoyl-L-arginine and methanol.
Substitution: Depending on the nucleophile, products can vary widely.
Oxidation and Reduction: Products depend on the specific oxidizing or reducing agents used.
Scientific Research Applications
L-Bame is widely used in scientific research due to its ability to act as a substrate for various enzymes. Some of its applications include:
Enzyme Studies: Used as a substrate in the study of proteases and peptidases.
Biochemical Assays: Employed in assays to measure enzyme activity.
Pharmaceutical Research: Investigated for its potential therapeutic effects and as a model compound in drug development.
Mechanism of Action
L-Bame exerts its effects primarily through its interaction with enzymes. It acts as a substrate for proteolytic enzymes, which cleave the ester bond to release N-benzoyl-L-arginine. This interaction is crucial for studying the kinetics and specificity of various enzymes. The molecular targets include proteases and peptidases, and the pathways involved are related to protein degradation and metabolism .
Comparison with Similar Compounds
Similar Compounds
- N-benzoyl-L-arginine ethyl ester hydrochloride
- N-benzoyl-L-arginine amide hydrochloride
- N-benzoyl-L-lysine methyl ester hydrochloride
Uniqueness
L-Bame is unique due to its specific ester bond, which makes it a preferred substrate for certain enzymes. Its methyl ester group provides distinct reactivity compared to other similar compounds with different ester or amide groups. This uniqueness allows for specific applications in enzyme studies and biochemical assays .
Properties
IUPAC Name |
methyl 2-benzamido-5-(diaminomethylideneamino)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-21-13(20)11(8-5-9-17-14(15)16)18-12(19)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3,(H,18,19)(H4,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOMIKSYDXLMCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10331-71-2 |
Source
|
Record name | N2-Benzoylarginine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10331-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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